molecular formula C22H22O6 B11652339 butyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

butyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11652339
M. Wt: 382.4 g/mol
InChI Key: UMIDVUOFHCQDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a molecular formula of C22H22O7. This compound is characterized by the presence of a chromen-4-one core structure, which is a common motif in various bioactive molecules. The compound also contains a butyl ester group and a methoxyphenoxy moiety, contributing to its unique chemical properties.

Preparation Methods

The synthesis of BUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step often involves a nucleophilic substitution reaction where a methoxyphenol derivative reacts with the chromen-4-one intermediate.

    Esterification: The final step involves the esterification of the resulting compound with butyl alcohol under acidic conditions to form the butyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

BUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: The compound is used in the development of new materials with specific properties, such as UV-absorbing agents and polymer additives.

Mechanism of Action

The mechanism of action of BUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with various molecular targets and pathways. The chromen-4-one core structure is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound may inhibit specific enzymes, such as cyclooxygenases, leading to reduced production of pro-inflammatory mediators. Additionally, its antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar compounds to BUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE include other chromen-4-one derivatives and methoxyphenoxy esters. Some examples are:

The uniqueness of BUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

butyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C22H22O6/c1-3-4-10-25-21(23)14-26-16-8-9-18-19(12-16)27-13-20(22(18)24)28-17-7-5-6-15(2)11-17/h5-9,11-13H,3-4,10,14H2,1-2H3

InChI Key

UMIDVUOFHCQDKG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.